Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride
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Overview
Description
Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4 and its molecular weight is 148.59. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Synthesis and Chiral Resolution
Racemic 1-(β-hydroxypropyl)azoles, prepared by solvent-free direct regioselective ring opening, underwent lipase-catalyzed transesterification, resulting in the kinetic resolution of enantiomers. This process highlights the use of Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride in producing optically active compounds, crucial for pharmaceutical research and development (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).
Metal Complexes and Catalysis
The synthesis of racemic 1-(perfluoroalkyl)ethylamines from perfluoroalkyl iodides or acids, transforming into N,N'-disubstituted ethane-1,2-diimines and diamines, underlines the chemical versatility of such compounds. These transformations lead to metal complexes with potential applications in catalysis and materials science (Kolaříková et al., 2015).
Stereoselective Synthesis
Stereoselective and regiospecific synthesis strategies utilizing racemic compounds for the formation of complex molecular architectures are pivotal in developing new materials and drugs. For example, the synthesis of hexadentate cage complexes demonstrates the utility of racemic mixtures in achieving high yields of stereospecific compounds (Brown et al., 2003).
Click Chemistry in Drug Discovery
The application of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, showcases the relevance of triazole compounds like this compound in rapidly generating molecules with significant biological activity. This method's reliability and specificity make it invaluable for drug discovery and bioconjugation applications (Kolb & Sharpless, 2003).
Biocatalytic Stereoinversion
The deracemization of racemic mixtures through biocatalytic stereoinversion to obtain chiral compounds is an emerging area of interest. This method has been applied to racemic 1,2-diols, highlighting the potential of this compound in the enzymatic production of enantiomerically pure substances, which are crucial for the pharmaceutical industry (Goswami, Mirfakhrae, & Patel, 1999).
Mechanism of Action
Mode of Action
Compounds with a triazole moiety are known to interact with various enzymes and receptors in biological systems . They can form hydrogen bonds with different targets, leading to changes in the function of these targets .
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in various physiological processes including respiration, acid-base balance, and bone resorption .
Result of Action
Triazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
1-(2H-triazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZVNPFMBMTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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